Synthesis pathway for 3-Nitro-4-sulfamoylbenzoic acid
Synthesis pathway for 3-Nitro-4-sulfamoylbenzoic acid
An In-Depth Technical Guide to the Synthesis of 3-Nitro-4-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of a proposed synthetic pathway for 3-Nitro-4-sulfamoylbenzoic acid, a functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Recognizing the absence of a well-documented, direct synthesis in publicly available literature, this guide leverages established principles of organic chemistry and analogous, well-documented reactions to propose a robust and scientifically sound synthetic route. The primary focus is on the electrophilic nitration of the commercially available starting material, 4-sulfamoylbenzoic acid. This document offers a detailed, step-by-step experimental protocol, an analysis of the underlying chemical principles, and methods for the characterization and validation of the final product.
Introduction and Strategic Approach
3-Nitro-4-sulfamoylbenzoic acid is a substituted benzoic acid derivative featuring a nitro group, a sulfamoyl group, and a carboxylic acid moiety. The strategic placement of these functional groups makes it a potentially valuable building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and sulfamoyl groups, combined with the directing effects of the substituents, offers a unique chemical handle for further synthetic transformations.
Given the scarcity of direct synthetic procedures for this specific molecule, a logical and efficient pathway must be designed from readily available starting materials. The most strategic and plausible approach is the direct nitration of 4-sulfamoylbenzoic acid. This strategy is predicated on the following expert analysis:
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Availability of Starting Material : 4-Sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a commercially available reagent, providing a reliable and economical starting point for the synthesis.[1][2]
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Predictable Regioselectivity : The directing effects of the substituents on the aromatic ring are well-understood in electrophilic aromatic substitution reactions. The sulfamoyl group (-SO₂NH₂) is an ortho, para-director, while the carboxylic acid group (-COOH) is a meta-director. In this case, both groups cooperatively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position (ortho to the sulfamoyl group and meta to the carboxylic acid group). This alignment strongly favors the formation of the desired 3-nitro isomer.
This guide will focus on this proposed pathway, providing a detailed protocol grounded in established nitration methodologies for similar aromatic compounds.[3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of the starting material and the target compound is essential for safe handling, reaction monitoring, and purification.
| Property | 4-Sulfamoylbenzoic Acid (Starting Material) | 3-Nitro-4-sulfamoylbenzoic Acid (Target Product - Predicted) |
| IUPAC Name | 4-Sulfamoylbenzoic acid | 3-Nitro-4-sulfamoylbenzoic acid |
| Synonyms | 4-Carboxybenzenesulfonamide, Carzenide | 4-Carboxy-2-nitrobenzenesulfonamide |
| CAS Number | 138-41-0 | Not available |
| Molecular Formula | C₇H₇NO₄S | C₇H₆N₂O₆S |
| Molecular Weight | 201.20 g/mol | 246.20 g/mol |
| Appearance | White to off-white crystalline powder | Pale yellow solid (predicted) |
| Melting Point | 258-262 °C[1] | Expected to be lower than the starting material due to the nitro group |
| Solubility | Slightly soluble in water, soluble in alkaline solutions | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols |
Proposed Synthesis Pathway: Nitration of 4-Sulfamoylbenzoic Acid
The proposed synthesis involves the electrophilic nitration of 4-sulfamoylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Reaction Mechanism and Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion is attacked by the electron-rich pi system of the benzene ring, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the final product, 3-nitro-4-sulfamoylbenzoic acid. The regioselectivity is controlled by the directing effects of the existing substituents as previously discussed.
Visualizing the Workflow
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Proposed synthetic workflow for 3-Nitro-4-sulfamoylbenzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard procedures for the nitration of substituted benzoic acids and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials and Reagents:
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4-Sulfamoylbenzoic acid (1.0 eq)
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Concentrated sulfuric acid (98%) (approx. 5-10 volumes)
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Concentrated nitric acid (70%) (1.1-1.2 eq)
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Deionized water
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Crushed ice
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Methanol or Ethanol (for recrystallization)
Equipment:
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Three-necked round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Thermometer
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Ice bath
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Büchner funnel and filtration flask
Procedure:
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Reaction Setup : In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid.
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Cooling : Cool the sulfuric acid to 0-5 °C using an ice bath.
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Addition of Starting Material : While maintaining the temperature between 0-10 °C, slowly and portion-wise add 4-sulfamoylbenzoic acid to the stirred sulfuric acid. Continue stirring until all the solid has dissolved.
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Preparation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
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Nitration Reaction : Slowly add the prepared nitrating mixture dropwise to the solution of 4-sulfamoylbenzoic acid using a dropping funnel. It is critical to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.
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Reaction Monitoring : After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
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Work-up : Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This will precipitate the crude product.
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Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid.
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Purification : The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water or methanol-water mixture, to yield the final product, 3-nitro-4-sulfamoylbenzoic acid.
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Drying : Dry the purified product under vacuum to a constant weight.
Product Characterization and Validation
To confirm the identity and purity of the synthesized 3-Nitro-4-sulfamoylbenzoic acid, a comprehensive spectroscopic analysis is required.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The integration and splitting patterns will be indicative of the 1,2,4-substitution pattern. |
| ¹³C NMR | The carbon NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, sulfamoyl, and carboxyl groups. |
| FT-IR Spectroscopy | The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfamoyl group, the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and the S=O stretches of the sulfonamide. |
| Mass Spectrometry | Mass spectrometry (e.g., ESI-MS) should show a molecular ion peak corresponding to the molecular weight of the product (246.20 g/mol ). |
| Melting Point | A sharp melting point range for the recrystallized product will indicate its purity. |
Safety Considerations
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Corrosive Reagents : Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
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Exothermic Reaction : The nitration reaction is exothermic. Strict temperature control is crucial to prevent the reaction from running away.
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Waste Disposal : All acidic waste should be neutralized before disposal according to institutional guidelines.
Conclusion
References
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Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Retrieved from [Link]
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- Google Patents. (n.d.). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. US3203987A.
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European Patent Office. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. Retrieved from [Link]
